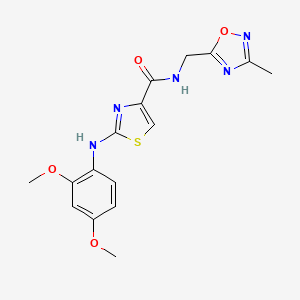
2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through a detailed analysis of its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C16H18N4O3S, with a molecular weight of approximately 350.41 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an oxadiazole moiety that may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to the one have been evaluated for their ability to inhibit various cancer cell lines. The following table summarizes some findings related to the anticancer activity of thiazole derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HePG-2 | 35.58 | EGFR-TK inhibition |
| Compound B | MCF-7 | 5.55 | Apoptosis induction |
| This compound | Various (under investigation) | TBD | TBD |
Preliminary results indicate that the compound may exhibit moderate to high activity against certain cancer cell lines, although specific IC50 values are still being determined.
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. In a study assessing various thiazole compounds, some demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Substituent Effects : The presence of electron-donating groups (like methoxy groups) on the phenyl ring enhances anticancer activity by stabilizing the compound's interaction with target proteins.
- Oxadiazole Moiety : The incorporation of an oxadiazole ring has been linked to improved solubility and bioavailability, which are essential for effective therapeutic action.
- Thiazole Ring Contribution : The thiazole core is critical for maintaining biological activity; modifications at specific positions can significantly alter potency.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study involving a series of thiazole derivatives, researchers synthesized multiple analogs and tested their efficacy against several cancer cell lines. One analog showed an IC50 value significantly lower than conventional chemotherapeutics, suggesting a promising lead for further development.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of similar thiazole compounds. The results indicated that certain derivatives exhibited bactericidal effects comparable to existing antibiotics, highlighting their potential in treating resistant bacterial infections.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyanilino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-9-18-14(25-21-9)7-17-15(22)12-8-26-16(20-12)19-11-5-4-10(23-2)6-13(11)24-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRTVOHLQMONDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













